N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide
Description
N-(2-(4-Methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group at position 2 and a 2-methylbenzamide moiety at position 2. The methoxy group enhances solubility and modulates electronic properties, while the methylbenzamide substituent may influence steric interactions with target proteins .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-5-3-4-6-16(13)20(24)21-19-17-11-26-12-18(17)22-23(19)14-7-9-15(25-2)10-8-14/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQSXRRMHFJCLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces.
Biochemical Pathways
Given the compound’s structure, it may interact with a variety of enzymes and receptors, potentially affecting multiple pathways.
Pharmacokinetics
The presence of a methoxy group and a pyrazole ring in its structure suggests that it may have good oral bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.
Biological Activity
The compound N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide is a member of the thieno[3,4-c]pyrazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, highlighting key research findings, potential therapeutic applications, and structural characteristics that contribute to its pharmacological profile.
Chemical Structure and Properties
The compound's structure is characterized by a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group and a 2-methylbenzamide moiety. Its molecular formula is , with a molecular weight of approximately 344.43 g/mol. The presence of the methoxy group enhances lipophilicity, potentially influencing its interaction with biological targets.
Structural Formula
Antimicrobial Properties
Recent studies have indicated that compounds within the thieno[3,4-c]pyrazole class exhibit significant antimicrobial activity . For instance, derivatives of thieno[3,4-c]pyrazole have shown effectiveness against various bacterial strains, including Mycobacterium abscessus . Research has demonstrated that specific modifications in the thieno[3,4-c]pyrazole structure can enhance antibacterial potency by targeting essential bacterial enzymes .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . In vitro assays have revealed that it can inhibit cell proliferation in several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. A study reported that derivatives of this compound exhibited IC50 values in the micromolar range against human cancer cell lines .
The biological activity of this compound is hypothesized to involve:
- Inhibition of key enzymes : Such as those involved in nucleotide synthesis.
- Modulation of signaling pathways : Including those related to apoptosis and cell growth.
Study 1: Antimicrobial Efficacy
A recent study tested various thieno[3,4-c]pyrazole derivatives against M. abscessus , where this compound showed promising activity with an MIC (Minimum Inhibitory Concentration) of 12 µg/mL .
Study 2: Cancer Cell Line Testing
In another investigation focusing on cancer therapy, this compound was tested against breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment, suggesting potential for further development as an anticancer agent .
Scientific Research Applications
Pharmacological Applications
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide has been studied for various pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. It has been evaluated in vitro for its ability to inhibit cell proliferation and induce apoptosis in malignant cells .
- Anti-inflammatory Properties : Research indicates that derivatives of thieno[3,4-c]pyrazoles may possess anti-inflammatory effects by modulating pathways involved in inflammation .
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific kinases involved in cancer progression. In particular, thieno[3,4-c]pyrazoles have been linked to inhibition of RET kinase activity .
Case Study 1: Antitumor Efficacy
In a study examining the effects of this compound on human cancer cell lines, researchers found that treatment led to significant reductions in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of thieno[3,4-c]pyrazole derivatives. The study demonstrated that these compounds could inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential therapeutic application for inflammatory diseases .
Chemical Reactions Analysis
Oxidation Reactions
The thieno[3,4-c]pyrazole core undergoes oxidation at the sulfur atom in the thiophene ring. Potassium permanganate (KMnO₄) in acidic or basic conditions generates sulfoxides or sulfones, respectively. For example:
Controlled oxidation preserves the pyrazole ring while modifying electronic properties for downstream applications.
Reduction Reactions
Sodium borohydride (NaBH₄) selectively reduces the dihydrothiophene moiety to a tetrahydrothiophene structure, enhancing ring saturation:
This reaction is critical for modulating conformational stability in medicinal chemistry applications.
Nucleophilic Substitution
The methoxy group on the phenyl ring participates in demethylation under strong acids (e.g., HBr/HOAc), yielding a hydroxyl derivative :
Electrophilic substitution (e.g., nitration) occurs at the para position relative to the methoxy group .
Amide Hydrolysis
Under acidic (HCl) or basic (NaOH) conditions, the benzamide group undergoes hydrolysis to form 2-methylbenzoic acid and the corresponding amine:
This reaction is pivotal for prodrug activation or metabolite studies.
Cyclization and Functionalization
The pyrazole nitrogen atoms facilitate cyclization with electrophiles (e.g., acyl chlorides), forming fused triazolo or thiadiazine derivatives . For instance:
Such reactions expand structural diversity for bioactivity optimization .
Comparative Reactivity
The compound’s reactivity aligns with structurally similar heterocycles:
| Feature | Comparison with Olaparib | Comparison with Talazoparib |
|---|---|---|
| Oxidation | More resistant to S-oxidation | Similar sulfone formation |
| Amide stability | Higher hydrolysis susceptibility | Comparable under basic conditions |
| Electrophilic substitution | Directed by methoxy group | Less reactive due to fluorinated aryl |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Substituent Effects
- Methoxy vs. Bromo/Methyl Groups : The target compound’s 4-methoxyphenyl group likely improves solubility and electron-donating capacity compared to the 4-methylphenyl and bromobenzamide groups in Analog 1. Bromine’s electron-withdrawing nature may reduce bioavailability .
Heterocycle Core Modifications
Research Findings and Validation
- Crystallographic Studies : The use of SHELX programs (e.g., SHELXL, SHELXS) has been critical in resolving the crystal structures of these analogs, revealing hydrogen-bonding patterns (e.g., N–H···O interactions in Analog 1) that guide solubility and stability predictions .
- Hydrogen-Bonding Analysis : Graph set analysis (as per Etter’s rules) indicates that the target compound’s amide group forms robust R₂²(8) motifs, a feature shared with Analog 3 but absent in brominated Analog 1 .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : A general approach involves condensation reactions between substituted pyrazole intermediates and benzamide derivatives. For example, refluxing substituted benzaldehydes with heterocyclic amines in ethanol under acidic catalysis (e.g., glacial acetic acid) yields fused pyrazole-thiophene scaffolds . Optimization should focus on:
- Catalyst selection : Acidic vs. basic conditions to control regioselectivity.
- Solvent polarity : Ethanol or DMF for solubility and reaction efficiency.
- Reaction time : Extended reflux (4–6 hours) to maximize yields.
- Table 1 : Example reaction parameters from analogous syntheses:
| Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | AcOH | 4 | 65 |
| DMF | None | 6 | 72 |
Q. How can X-ray crystallography validate the molecular structure of this compound, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming bond lengths, angles, and stereochemistry. Use SHELX programs (e.g., SHELXL for refinement) to process intensity data and generate CIF files. Key steps:
- Data collection : High-resolution (<1.0 Å) data for accurate hydrogen placement.
- Validation : Check for R-factor convergence (target: <0.05) and residual electron density .
- Software workflow : SHELXS (structure solution) → SHELXL (refinement) → PLATON (validation).
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR) and computational predictions for this compound?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:
- Variable-temperature NMR : Identify conformational equilibria (e.g., hindered rotation of the methoxyphenyl group).
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to assess hydrogen-bonding interactions .
- Solid-state vs. solution studies : Use IR and Raman spectroscopy to detect crystal-packing-induced shifts .
Q. What experimental designs are suitable for probing the biological activity of this compound, particularly in enzyme inhibition studies?
- Methodological Answer : Design assays targeting kinases or GPCRs, leveraging its pyrazole-thiophene scaffold (known for kinase binding). Steps:
- Target selection : Use molecular docking (AutoDock Vina) to predict binding pockets.
- Enzyme assays : Measure IC50 values via fluorescence polarization or radiometric assays .
- Control experiments : Compare with structurally related analogs (e.g., ’s biphenyl derivative) to establish SAR.
Q. How can hydrogen-bonding patterns in the crystal lattice influence the compound’s physicochemical properties?
- Methodological Answer : Graph set analysis (Etter’s rules) identifies recurring motifs (e.g., chains or rings). For example:
- C=O···H-N interactions : Stabilize the thienopyrazole core, affecting solubility and melting point.
- π-π stacking : Methoxyphenyl and benzamide groups may form slip-stacked arrangements, altering thermal stability .
- Table 2 : Hypothetical hydrogen-bond parameters (from analogous structures):
| Donor-Acceptor | Distance (Å) | Angle (°) | Motif Type |
|---|---|---|---|
| N-H···O=C | 2.89 | 158 | R₂²(8) |
| C-H···O | 3.12 | 145 | C(6) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
